1-Methylpyridazin-1-ium-3,6-dione

Solubility Enhancement Formulation Science Aqueous Chemistry

1-Methylpyridazin-1-ium-3,6-dione, commonly referred to as N-Methylmaleic hydrazide, is a heterocyclic compound (Molecular Formula: C5H6N2O2; MW: 126.11 g/mol) within the pyridazinone/dihydropyridazinedione class. It is structurally characterized by a pyridazine ring core bearing a methyl substituent at the N-1 position and two carbonyl groups at the 3 and 6 positions, distinguishing it from the parent maleic hydrazide (C4H4N2O2) by the addition of a methyl group.

Molecular Formula C5H5N2O2+
Molecular Weight 125.11 g/mol
Cat. No. B12166712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyridazin-1-ium-3,6-dione
Molecular FormulaC5H5N2O2+
Molecular Weight125.11 g/mol
Structural Identifiers
SMILESC[N+]1=NC(=O)C=CC1=O
InChIInChI=1S/C5H5N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3/q+1
InChIKeyWKQDNLISJDOFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyridazin-1-ium-3,6-dione (N-Methylmaleic Hydrazide): Core Physicochemical and Structural Identity for Informed Sourcing


1-Methylpyridazin-1-ium-3,6-dione, commonly referred to as N-Methylmaleic hydrazide, is a heterocyclic compound (Molecular Formula: C5H6N2O2; MW: 126.11 g/mol) within the pyridazinone/dihydropyridazinedione class . It is structurally characterized by a pyridazine ring core bearing a methyl substituent at the N-1 position and two carbonyl groups at the 3 and 6 positions, distinguishing it from the parent maleic hydrazide (C4H4N2O2) by the addition of a methyl group . This N-methylation fundamentally alters its physical properties, particularly dramatically enhancing aqueous solubility and lowering its melting point relative to non-methylated analogs, which are critical factors for formulation, handling, and application design .

Why Generic Substitution is Prohibitive: Quantified Aqueous Solubility Gap in N-Methylmaleic Hydrazide Procurement


The assumption of functional interchangeability between maleic hydrazide derivatives is invalidated by a profound, quantifiable disparity in aqueous solubility. The parent compound, maleic hydrazide, exhibits a water solubility of 4.5–6 g/L at 25°C, which severely limits its utility in homogeneous aqueous systems and necessitates the use of organic co-solvents or salt formation for many applications . In stark contrast, 1-Methylpyridazin-1-ium-3,6-dione features a calculated water solubility of 129 g/L at 25°C, representing a >20-fold increase . This differential directly impacts solution-phase reactivity, bioassay design, and formulation stability, making the N-methylated derivative the mandatory choice where high aqueous concentration without co-solvents is a prerequisite .

1-Methylpyridazin-1-ium-3,6-dione: A Comparator-Based Evidence Guide for Scientific Selection


Aqueous Solubility: >20-Fold Increase Over Maleic Hydrazide for Homogeneous Solution Applications

The N-methyl substitution fundamentally alters the intermolecular interactions of the pyridazinedione core, leading to a massive gain in aqueous solubility. While maleic hydrazide (the parent compound) is only slightly soluble at 4.5–6 g/L (25°C) , the target compound demonstrates a calculated solubility of 129 g/L (25°C), a 21.5 to 28.7-fold increase . This eliminates the need for organic co-solvents like DMSO or DMF, which are often required to achieve effective concentrations of maleic hydrazide in biological or chemical systems.

Solubility Enhancement Formulation Science Aqueous Chemistry Plant Growth Regulation

Melting Point Depression: Validated Indicator of Altered Intermolecular Forces and Handling Profile

A significant melting point depression is observed upon N-methylation. Maleic hydrazide possesses a high melting/decomposition point of 299–305°C . The target compound melts substantially lower, with reported ranges of 210-212°C and 216-219°C . This ~80°C reduction empirically confirms a disruption of the strong hydrogen-bonding network present in the parent compound, which correlates with its enhanced solubility and may offer advantages in melt-processing or formulations requiring lower thermal input.

Thermal Properties Process Chemistry Crystallography Packing Efficiency

Structural Confirmation via Tautomerism: Dominance of the Diketo Form in Solution for Chemical Consistency

Pyridazinones can exist in keto-enol tautomeric equilibria, which critically affect their reactivity and biological target engagement. A foundational study by Barlin and Young established that for N-methylated derivatives, including the anhydro-bases of 3-hydroxy-1-methylpyridazinium hydroxides, the diketo form (pyridazin-3,6-dione) is the predominant tautomer in solution [1]. This contrasts with some other N-heterocyclic systems where the hydroxy form may persist. Quantitative ionization constants (pKa) and ultraviolet spectral data provided definitive evidence for the position of this equilibrium, ensuring that researchers procure a chemically consistent species that behaves predictably in solution-phase assays [1].

Tautomerism Spectroscopy Structural Biology Medicinal Chemistry

High-Value Application Scenarios for 1-Methylpyridazin-1-ium-3,6-dione Based on Verified Differential Properties


High-Concentration Aqueous Plant Growth Regulator Formulations

The >20-fold higher aqueous solubility (129 g/L) of 1-Methylpyridazin-1-ium-3,6-dione compared to maleic hydrazide (4.5–6 g/L) makes it an excellent candidate for developing concentrated, water-based agricultural formulations . This eliminates the need for organic co-solvents or complex salt formation, reducing formulation costs and environmental impact while ensuring homogeneous application and uptake in plant systems.

Redox Chemistry and NAD+/NADH Model Studies in Aqueous Media

The compound's class relationship to N-methylpyridazinium salts, known to act as biomimetic NAD+ models in hydride-transfer studies, is critically enabled by its high aqueous solubility [1]. Unlike poorly soluble analogs that require organic solvents which can alter reaction kinetics and denature enzymes, this compound allows for the study of non-enzymatic and enzyme-mediated redox processes under physiologically relevant, fully aqueous conditions at rates governed by true solution-phase kinetics.

Synthetic Intermediate for Water-Soluble Heterocyclic Libraries

In medicinal chemistry campaigns requiring a pyridazinedione scaffold with high aqueous compatibility, this N-methylated building block is the preferred starting material [2]. Its validated solubility and defined tautomeric state (diketo form) ensure reliable, reproducible reactivity in aqueous-phase coupling reactions (e.g., aminations, Suzuki couplings) without the solubilization issues that plague maleic hydrazide, thereby streamlining the synthesis of diverse compound libraries.

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